(1R,9aS)-Octahydro-2H-quinolizin-1-ol
Description
Properties
CAS No. |
10447-19-5 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
(1R,9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ol |
InChI |
InChI=1S/C9H17NO/c11-9-5-3-7-10-6-2-1-4-8(9)10/h8-9,11H,1-7H2/t8-,9+/m0/s1 |
InChI Key |
MTVNMVKUNMOINI-DTWKUNHWSA-N |
Isomeric SMILES |
C1CCN2CCC[C@H]([C@@H]2C1)O |
Canonical SMILES |
C1CCN2CCCC(C2C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,9aS)-Octahydro-2H-quinolizin-1-ol typically involves the reduction of quinolizidine derivatives. One common method includes the catalytic hydrogenation of quinolizidine precursors under high pressure and temperature conditions. The reaction is often carried out in the presence of a palladium or platinum catalyst to facilitate the reduction process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced reactor designs and continuous flow systems to ensure efficient production. The use of high-pressure hydrogen gas and robust catalysts is essential to achieve the desired product on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(1R,9aS)-Octahydro-2H-quinolizin-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinolizidinone derivatives.
Reduction: Formation of fully saturated quinolizidine derivatives.
Substitution: Formation of various substituted quinolizidine compounds.
Scientific Research Applications
(1R,9aS)-Octahydro-2H-quinolizin-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,9aS)-Octahydro-2H-quinolizin-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to potential therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The quinolizidine backbone allows for functional group variations that influence physicochemical and biological properties. Key analogues include:
Functional Group Impact on Properties
- Hydroxyl vs.
Key Research Findings
- Stereochemical Influence : The (1R,9aS) configuration confers distinct NMR shifts compared to epimers, critical for structural elucidation .
- Safety Considerations: Quinolizidine derivatives with hydroxyl groups require stringent handling due to acute toxicity risks, emphasizing the need for protective equipment .
- Synthetic Utility: Reduction methods (e.g., LiAlH₄) are versatile for generating quinolizidine alcohols, but substituents dictate reaction conditions and yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
